2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine

Lipophilicity Drug Design Agrochemical Physicochemical Profiling

Researchers optimizing agrochemical leads face excessive logP driving off-target binding and poor solubility. 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine (CAS 1360965-04-3) resolves this with an estimated XlogP reduction of ~1.0 log units versus 2-chloro analogs. • Orthogonal C-H borylation: the 5-methyl substituent pre-occupies the standard 3-CF3-directed site, enabling functionalization at alternative ring positions. • Enhanced basicity (ΔpKa ~2.3 vs. 2-Cl analog) facilitates crystalline salt formation for purification, formulation, and IP strategies. • Supplied at ≥95% purity with batch QC (NMR, HPLC, GC); room-temperature storage.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
Cat. No. B12500695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)OC)C(F)(F)F
InChIInChI=1S/C8H8F3NO/c1-5-3-6(8(9,10)11)7(13-2)12-4-5/h3-4H,1-2H3
InChIKeyYUYKKBUYLCHDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine Overview


2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine (CAS 1360965-04-3) is a tri-substituted pyridine derivative carrying methoxy, methyl, and trifluoromethyl groups at the 2-, 5-, and 3-positions, respectively. With a molecular formula of C₈H₈F₃NO and a molecular weight of 191.15 g/mol, it belongs to the trifluoromethylpyridine (TFMP) class, a privileged scaffold in agrochemical and pharmaceutical discovery where the CF₃ group imparts enhanced metabolic stability, lipophilicity, and target-binding characteristics [1]. The compound is supplied as a research intermediate at purities typically ≥95% (up to 98%), with vendor-provided batch quality data including NMR, HPLC, and GC . Its substitution pattern—combining an electron-donating methoxy at C2, a weakly activating methyl at C5, and the strongly electron-withdrawing CF₃ at C3—creates a unique electronic and steric environment that dictates regioselective reactivity and downstream coupling chemistry distinct from its regioisomers and other in-class analogs.

Why 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine Is Irreplaceable


Trifluoromethylpyridine derivatives are not functionally interchangeable in synthesis or biological applications because the position of the CF₃ group relative to other ring substituents governs both electronic properties and regioselective reactivity. In iridium-catalyzed C–H borylation, for example, a CF₃ group at the 3-position directs borylation exclusively to the 5-position due to steric shielding, whereas moving the CF₃ to the 2- or 4-position yields entirely different borylation products; the 3-CF₃ pyridylboronic ester was isolated in 82% yield [1]. The target compound’s additional 5-methyl group further blocks this site, forcing alternative functionalization pathways that require bespoke synthetic planning. This position-dependent reactivity explains why TFMP regioisomers and analogs with different halogen/methoxy/methyl permutations cannot be treated as drop-in replacements in multi-step syntheses. In biological contexts, class-level evidence shows that even minor substituent changes in the TFMP series can shift selectivity between fungicidal, herbicidal, and insecticidal activity profiles [2]. Consequently, generic substitution risks both synthetic failure and altered biological readout.

2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine Comparator Evidence


Methoxy vs. Chloro Lipophilicity (Predicted logP)

The replacement of the 2-chloro substituent with a 2-methoxy group reduces predicted lipophilicity by approximately 1.9 logP units, indicating substantially different membrane permeation and bioavailability potential.

Lipophilicity Drug Design Agrochemical Physicochemical Profiling

Predicted Basicity (pKa): Methoxy vs. Chloro

The target compound, bearing a 2-methoxy group, is predicted to be significantly more basic than its 2-chloro analog, reflected in a pKa difference of approximately 2.3 units.

Basicity Salt Formation Extraction Optimization

C–H Borylation Regioselectivity of 3-CF₃ Pyridines

The 3-CF₃ substituent on the pyridine ring exerts a steric directing effect in iridium-catalyzed C–H borylation, forcing functionalization exclusively at the 5-position when unblocked, whereas TFMP regioisomers with CF₃ at the 2- or 4-position give different borylation outcomes.

C–H Functionalization Regioselectivity Cross-Coupling

TFMP Fragment: Agrochemical & Pharmaceutical Track Record

The TFMP motif has been incorporated into at least 20 ISO-common-name agrochemicals and 7 approved pharmaceutical/veterinary products since 1985, demonstrating the fragment's translational value.

Agrochemical Intermediate Drug Discovery Fluorinated Building Block

2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine Application Scenarios


Agrochemical Lead Optimization with Controlled Lipophilicity

When a discovery program requires a TFMP-containing building block with lipophilicity lower than the common 2-chloro-5-methyl-3-(trifluoromethyl)pyridine (XlogP ~3.1), 2-methoxy-5-methyl-3-(trifluoromethyl)pyridine offers an estimated XlogP reduction of approximately 1.0–1.1 log units (surrogate-based estimate) . This makes it suitable for lead series where excessive logP drives off-target binding, poor solubility, or undesirable environmental persistence. The CF₃ group retains metabolic stability benefits documented for the TFMP class, with >20 agrochemicals already commercialized using TFMP intermediates .

Orthogonal Functionalization via Blocked C5 Position

For chemists planning iridium-catalyzed C–H borylation on TFMP substrates, the 3-CF₃ group normally directs borylation to the 5-position (82% yield on the unblocked model) . In 2-methoxy-5-methyl-3-(trifluoromethyl)pyridine, the 5-methyl substituent pre-occupies that site, preventing borylation there and enabling orthogonal functionalization at other ring positions. This property can be leveraged to install substituents at positions not accessible on unblocked 3-CF₃-pyridine, providing a differentiated entry into polysubstituted pyridine chemical space.

Salt-Selection and Crystallization Driven by Basicity Contrast

The predicted pKa difference of roughly 2.3 units between 2-methoxy-TFMP and 2-chloro-TFMP analogs makes the target compound significantly more basic. This can be exploited in salt-formation screens: the compound is more likely to form stable crystalline salts with weaker acids compared to the 2-chloro analog, facilitating purification, formulation, and intellectual property strategies for final active ingredients.

Fragment-Based Diversification on Validated TFMP Scaffold

With >20 agrochemicals and 7 pharmaceuticals/veterinary products containing the TFMP fragment already marketed , incorporating 2-methoxy-5-methyl-3-(trifluoromethyl)pyridine into a lead series de-risks development by building on a proven fragment strategy. The compound's specific substitution pattern offers a differentiated IP position while retaining the core TFMP advantages of enhanced metabolic stability, target affinity, and favorable physicochemical properties demonstrated across the entire class.

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